molecular formula C18H12ClF5N4O2S B5074738 N-(4-chlorophenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide

N-(4-chlorophenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B5074738
M. Wt: 478.8 g/mol
InChI Key: SKFQDYYJJAAEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pentafluorophenyl group, and an imidazolidinone ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. One common method includes the acylation of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or imine groups, leading to the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

    Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis, allowing for the creation of diverse chemical libraries.

    Biology: Its potential biological activities, such as antimicrobial and anticancer properties, have been explored in various studies.

    Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, including the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . Similarly, its anticancer properties could be attributed to the disruption of signaling pathways essential for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both chlorophenyl and pentafluorophenyl groups, along with the imidazolidinone ring, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2,3,4,5,6-pentafluoroanilino)-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF5N4O2S/c1-27-17(30)9(6-10(29)25-8-4-2-7(19)3-5-8)28(18(27)31)26-16-14(23)12(21)11(20)13(22)15(16)24/h2-5,9,26H,6H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFQDYYJJAAEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(N(C1=S)NC2=C(C(=C(C(=C2F)F)F)F)F)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF5N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.